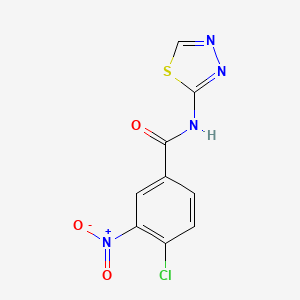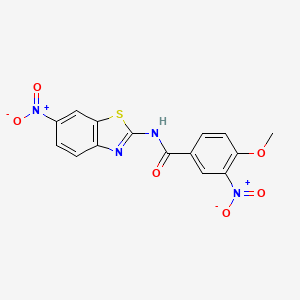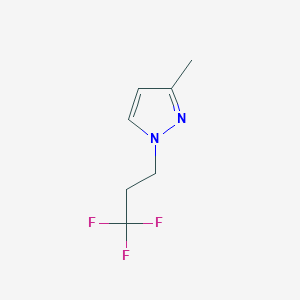
4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the chloro and nitro substituents, imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding 1,3,4-thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-chloro-3-amino-N-(1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Potential anticancer properties due to its ability to disrupt DNA replication and inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
The mechanism of action of 4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with biological targets, leading to various effects:
Antimicrobial Activity: The compound disrupts the cell membrane and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.
Molecular Targets: Enzymes such as DNA gyrase and topoisomerase, as well as cell membrane components.
相似化合物的比较
Similar Compounds
1,3,4-thiadiazole derivatives: These include compounds with different substituents on the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Benzamide derivatives: Compounds like 4-chloro-3-nitrobenzamide and 4-chloro-3-aminobenzamide.
Uniqueness
4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of the thiadiazole ring with the chloro and nitro substituents, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial and anticancer agent compared to other similar compounds.
属性
分子式 |
C9H5ClN4O3S |
|---|---|
分子量 |
284.68 g/mol |
IUPAC 名称 |
4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H5ClN4O3S/c10-6-2-1-5(3-7(6)14(16)17)8(15)12-9-13-11-4-18-9/h1-4H,(H,12,13,15) |
InChI 键 |
PCBKKMATWAZRBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NC2=NN=CS2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)

![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)
![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
